molecular formula C20H25FN2O5S B10885337 1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10885337
M. Wt: 424.5 g/mol
InChI Key: IXDMDZYRFMQNAZ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 2,3,4-trimethoxybenzyl group, making it a subject of study in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific solvents to enhance yield and purity .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and piperazine positions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C20H25FN2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25FN2O5S/c1-26-18-9-4-15(19(27-2)20(18)28-3)14-22-10-12-23(13-11-22)29(24,25)17-7-5-16(21)6-8-17/h4-9H,10-14H2,1-3H3

InChI Key

IXDMDZYRFMQNAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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